molecular formula C6H4N4O3 B2670996 7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid CAS No. 13958-53-7

7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B2670996
CAS No.: 13958-53-7
M. Wt: 180.123
InChI Key: KGANJUVAHAGWQX-UHFFFAOYSA-N
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Description

7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS No: 13958-53-7) is a high-value pyrazolopyrimidine derivative with significant applications in medicinal chemistry and drug discovery. Its molecular formula is C 6 H 4 N 4 O 3 and it has a molecular weight of 180.12 g/mol [ ]. The compound serves as a versatile chemical building block for synthesizing novel bioactive molecules. The pyrazolo[4,3-d]pyrimidine core is a known purine isostere , allowing it to interact effectively with various enzymatic targets [ ]. This scaffold is of particular interest in the development of adenosine receptor ligands . Research indicates that related 1H-pyrazolo[4,3-d]pyrimidine-7(6H)-one derivatives exhibit affinity for both A 1 and A 2a adenosine receptors in the micromolar range, providing a crucial pathway for central nervous system research [ ]. Furthermore, this chemical intermediate is integral to anticancer research . Structurally similar pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of molecular targets such as TNF receptor-associated protein 1 (TRAP1) , which plays a key role in tumorigenesis [ ]. The presence of a carboxylic acid functional group at the 3-position offers a reactive handle for further synthetic modification, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies [ ]. This product is provided for Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

7-oxo-2,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-5-3-2(7-1-8-5)4(6(12)13)10-9-3/h1H,(H,9,10)(H,12,13)(H,7,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGANJUVAHAGWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2C(=O)N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One prevalent method includes the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . This reaction can proceed under heating in ethanol or under acid/base catalysis conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve solvents like ethanol or dimethyl sulfoxide and may require heating or the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Core Structural Variations and Substituent Effects

The pyrazolo[4,3-d]pyrimidine core is shared among several pharmacologically active compounds. Key differences arise from substituents at positions 1, 3, 5, and 6:

Compound Name Position 3 Substituent Position 5/6 Substituents Biological Activity Reference ID
7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid Carboxylic acid Variable (e.g., H, aryl, alkyl) Potential PDE5 inhibition*
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-...-3-carbonitrile Carbonitrile Butylamino, 4-fluorophenyl, p-tolyl PDE5 inhibition (sildenafil analog)
6-Aryl-7-oxo-5-aryoxy/alkoxy-1-p-tolyl-...-3-carbonitrile Carbonitrile Aryloxy/alkoxy, aryl, p-tolyl Synthetic intermediate
Apixaban (BMS-562247) Carboxamide Methoxyphenyl, oxopiperidinylphenyl Factor Xa inhibitor
  • Carboxylic Acid vs. Carbonitrile/Ester Groups : The carboxylic acid group enhances polarity and hydrogen-bonding capacity compared to carbonitrile (e.g., in ’s compound) or ester derivatives (e.g., ethyl ester in ). This may improve aqueous solubility but reduce membrane permeability .
  • Substituent Influence on Activity: The 4-fluorophenyl and p-tolyl groups in ’s compound enhance hydrophobic interactions in PDE5 binding pockets, while the butylamino group may modulate selectivity .

Crystallographic and Physicochemical Properties

Crystallographic data from analogs (e.g., –10) reveals key packing interactions:

  • Hydrogen Bonding : The carboxylic acid group in the target compound could form stronger N–H···O and O–H···N bonds compared to weaker C–H···π or C–H···N interactions in carbonitrile derivatives .

Biological Activity

7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a keto group at the 7-position and a carboxylic acid at the 3-position, which contribute to its interaction with various biological targets.

Structural Characteristics

The compound is characterized by a pyrazolo-pyrimidine core structure, which allows for diverse interactions with biological systems. Its molecular formula is C8H8N4O3C_8H_8N_4O_3, and it has been synthesized through various methods, including scaffold hopping strategies that leverage its low-energy conformations for enhanced biological activity .

Biological Activities

Research indicates that 7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid exhibits significant biological activities, particularly in the following areas:

  • Cyclin-dependent Kinase (CDK) Inhibition :
    • The compound effectively binds to CDK2, an essential enzyme involved in cell cycle regulation. Molecular docking studies have shown favorable interactions with the active sites of CDK2, suggesting its potential as an anticancer agent .
  • Antibacterial Properties :
    • Preliminary studies have reported antibacterial activities against various strains, indicating its potential as a lead compound for developing new antibiotics .
  • Antiviral Activity :
    • Although specific antiviral properties of this compound are less documented, related pyrazolo compounds have demonstrated efficacy against viruses such as HSV-1 and VSV . This suggests a potential avenue for further exploration.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructureBiological Activity
5-Methyl-7-oxo-4,7-dihydropyrazolo[1,2-c]pyrimidinoneStructureAnticancer activity
1-Methyl-7-oxo-5-(2-n-propoxyphenyl)-1,6-dihydro-1H-pyrazolo[4,3-d]pyrimidineStructurePhosphodiesterase inhibition
Pyrazolo[3,4-d]pyrimidinones-Various biological activities including anti-inflammatory effects

These compounds share structural similarities with 7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid but exhibit varied biological profiles due to differences in functional group arrangements .

The mechanism of action for 7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid primarily involves its interaction with CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression in cancer cells. Additionally, the presence of the carboxylic acid group may enhance solubility and bioavailability, making it a promising candidate for drug development .

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its pharmacological properties. For instance:

  • A study explored various substitutions on the pyrazolo-pyrimidine scaffold to optimize CDK inhibition and reduce toxicity .
  • Another investigation highlighted the synthesis of new derivatives that showed improved antibacterial activity compared to the parent compound .

Q & A

Q. What are the standard synthetic protocols for preparing 7-Oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid derivatives?

  • Methodological Answer : A common approach involves CDI-mediated coupling of carboxylic acid precursors with amines. For example, ω-(7-aryl-8-oxo-7,8-dihydrotriazolo-pyrazin-3-yl)alkylcarboxylic acids are activated using 1,1-carbonyldiimidazole (CDI) in anhydrous dioxane, followed by reaction with amines at 90°C for 12 hours. Post-reaction, the mixture is diluted with water, and the precipitate is recrystallized from dimethylformamide (DMF) and propanol . Another method involves hydrolysis of methyl esters after Suzuki coupling, using LiOH·H₂O under reflux conditions to yield carboxylic acid derivatives .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Used to confirm substitution patterns and hydrogen environments. For example, 1H NMR in DMSO-d6 for derivatives shows distinct peaks for aromatic protons (δ 7.5–8.7 ppm) and NH groups (δ 11.8–14.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight, with observed peaks matching calculated values (e.g., [M+H]+ = 271.05 for a pyridazine-carboxylic acid derivative ).
  • IR Spectroscopy : Identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) and carboxylic acids (O-H stretch at ~2500–3000 cm⁻¹) .

Q. What purification strategies are recommended for isolating these compounds?

  • Methodological Answer :
  • Recrystallization : Use solvent mixtures like DMF/propanol (1:3) to remove impurities, yielding crystalline solids with >95% purity .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during amide derivative synthesis?

  • Methodological Answer :
  • Stoichiometry : Use a 1.1:1 molar ratio of CDI to carboxylic acid to ensure complete activation .
  • Temperature Control : Maintain 90°C for 12 hours to drive amide bond formation while minimizing side reactions .
  • Monitoring : Track reaction progress via TLC (silica gel, UV detection) or HPLC to identify incomplete conversions .

Q. How should researchers address contradictions in reported yields across studies?

  • Methodological Answer :
  • Parameter Comparison : Compare solvent systems (e.g., dioxane vs. THF), reaction times, and purification methods. For example, recrystallization from DMF/propanol yields 52–94% , while direct precipitation may reduce purity .
  • Reagent Purity : Ensure anhydrous conditions for CDI-mediated reactions to avoid hydrolysis of intermediates .

Q. What experimental designs are suitable for evaluating biological activity?

  • Methodological Answer :
  • In Vitro Assays : Screen derivatives for lipid metabolism regulation using hepatic cell lines, measuring lipoprotein levels or glucose uptake (e.g., via fluorescent glucose analogs) .
  • Salt Formation : Synthesize inorganic salts (e.g., sodium or potassium salts) to enhance solubility for bioavailability testing. Monitor stability in PBS buffers at 37°C .

Q. How can salt derivatives be synthesized to improve physicochemical properties?

  • Methodological Answer :
  • Acid-Base Reactions : React the carboxylic acid with inorganic bases (e.g., NaOH) in ethanol/water mixtures. Isolate salts via filtration and dry under vacuum .
  • Characterization : Use X-ray crystallography or DSC to confirm salt formation and assess melting points (e.g., salts often show higher thermal stability than parent acids) .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., during dioxane reflux) .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal as hazardous waste .

Data Contradiction Analysis

  • Example : Discrepancies in reported yields (52% vs. 94%) for similar derivatives may arise from differences in:
    • Isolation Methods : Recrystallization vs. direct precipitation .
    • Reaction Scale : Milligram-scale reactions often have lower yields than gram-scale due to handling losses .
    • Analytical Thresholds : HPLC purity thresholds (e.g., >95% vs. >90%) affect yield calculations .

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